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Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals investigating the use of

Orvepitant Maleate, particularly in the context of its development for depression. The

information addresses the observed inefficacy at certain dose levels and the critical role of

Neurokinin-1 (NK1) receptor occupancy.

Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antidepressant-like effects with Orvepitant Maleate in

our model. What is the most likely reason?

A1: The most critical factor for Orvepitant's antidepressant activity is achieving full and

persistent blockade of central Neurokinin-1 (NK1) receptors. Preclinical and clinical evidence

strongly suggests that anything less than near-complete (>99%) receptor occupancy is

insufficient to produce a therapeutic effect for depression.[1][2] Early clinical trials with other

NK1 antagonists, such as aprepitant, failed to show consistent efficacy, which was later

attributed to doses that achieved only ~90% receptor occupancy.[1] Therefore, the primary

troubleshooting step is to verify that the dose administered is sufficient to achieve this high

level of receptor blockade in your specific model.

Q2: What doses of Orvepitant Maleate were used in the clinical trials for Major Depressive

Disorder (MDD), and what was the outcome?
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A2: Orvepitant's development for MDD involved two key Phase II clinical trials (Study

733/NCT00880048 and Study 833/NCT00880399) using doses of 30 mg/day and 60 mg/day.[3]

[4] These doses were selected based on Positron Emission Tomography (PET) imaging that

demonstrated >99% central NK1 receptor occupancy for at least 24 hours. However, the

results were inconsistent. Study 733 showed a statistically significant improvement in

depression scores for both doses compared to placebo, while Study 833 failed to show a

significant difference. This discrepancy highlights the challenges in translating high receptor

occupancy into consistent clinical efficacy for depression.

Q3: Why would a high level of receptor occupancy not translate to consistent efficacy in the

clinical trials for depression?

A3: This is a complex issue without a definitive answer, but several factors could contribute to

the discordant results observed between the two pivotal depression studies:

Placebo Response Rate: Antidepressant trials are notoriously susceptible to high placebo

response rates, which can obscure a true drug effect. Variations in placebo response

between the two studies could have contributed to the different outcomes.

Patient Heterogeneity: Major Depressive Disorder is a heterogeneous condition. It is

possible that NK1 receptor antagonism is effective only in a specific sub-population of

patients with depression, and the distribution of these subtypes may have differed between

the trials.

Narrow Therapeutic Window: While high receptor occupancy is necessary, it's possible that

the therapeutic window is very narrow, and factors influencing drug exposure and response

could have varied between the study populations.

Complexity of Depression Pathophysiology: The underlying neurobiology of depression is not

fully understood, and targeting the Substance P/NK1 pathway alone may not be sufficient for

a robust antidepressant effect in all patients.

Q4: Was a "low-dose" of Orvepitant (e.g., below 30 mg) ever tested for depression?

A4: The clinical development program for depression focused on the 30 mg and 60 mg doses

specifically because they were shown to achieve the target of >99% receptor occupancy.

Based on the central hypothesis, any dose that results in lower receptor occupancy would be
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considered a "low-dose" in this context and would be predicted to be ineffective. While not

formally tested for depression, a 10 mg dose was evaluated in later studies for chronic cough

and was found to be ineffective, supporting the dose-dependent nature of Orvepitant's activity.

Q5: What is the mechanism of action for Orvepitant Maleate?

A5: Orvepitant is a potent and selective, non-peptide antagonist of the Neurokinin-1 (NK1)

receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in

signaling pathways for pain, inflammation, and stress responses in the central nervous system.

By blocking the NK1 receptor, Orvepitant inhibits the biological effects of Substance P. In the

context of depression, it was hypothesized that blocking this stress-related pathway would

have an antidepressant effect.
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Issue Encountered Potential Cause Recommended Action

Lack of efficacy in in vivo

depression models.

Insufficient NK1 Receptor

Occupancy.

Ensure the dose being used is

scaled appropriately to achieve

>99% central NK1 receptor

occupancy. Consider

conducting a pilot receptor

occupancy study in your model

if feasible.

Model selection.

The antidepressant-like effects

of NK1 antagonists may be

more pronounced in stress-

related models of depression.

Verify that your chosen model

is sensitive to this mechanism

of action.

High variability in experimental

results.
Inconsistent drug exposure.

Check for proper vehicle

formulation and administration

technique. Analyze plasma

concentrations to confirm

consistent pharmacokinetic

profiles across subjects.

Heterogeneity of animal

subjects.

Ensure tight control over age,

weight, and stress levels of

experimental animals. High

baseline variability can mask a

treatment effect.

Difficulty replicating published

clinical findings.

Inconsistent clinical trial

outcomes.

Acknowledge the discordant

results from the two main

depression studies (Study 733

and Study 833). Frame your

research hypothesis in the

context of this inconsistency.

Do not expect a universally

robust effect.
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Differences in experimental

endpoints.

The primary endpoint in the

clinical trials was the change in

the Hamilton Depression

Rating Scale (HAM-D17) score

over 6 weeks. Ensure your

behavioral readouts are

relevant and sensitive enough

to detect modest changes.

Data Presentation
Table 1: NK1 Receptor Occupancy by Orvepitant Maleate Data derived from a Positron

Emission Tomography (PET) study in 8 healthy male volunteers.

Oral Dose
Achieved Central NK1

Receptor Occupancy
Duration of Occupancy

30 mg/day >99% ≥ 24 hours

60 mg/day >99% ≥ 24 hours

Table 2: Summary of Phase II Clinical Trial Results for Orvepitant in Major Depressive Disorder

Primary Endpoint: Change from baseline in HAM-D17 Total Score at Week 6.
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Study ID
Treatment

Group
N

Mean

Baseline

HAM-D17

Drug-

Placebo

Difference

(95% CI)

p-value

Study 733 Placebo 109 26.0 - -

(NCT008800

48)

Orvepitant 30

mg
110 26.1

-2.41 (-4.50

to -0.31)
0.0245

Orvepitant 60

mg
109 26.1

-2.86 (-4.97

to -0.75)
0.0082

Study 833 Placebo 116 25.4 - -

(NCT008803

99)

Orvepitant 30

mg
115 25.7

-1.67 (-3.73

to 0.39)
0.1122

Orvepitant 60

mg
114 25.6

-0.76 (-2.85

to 1.32)
0.4713

Experimental Protocols
Protocol 1: Central NK1 Receptor Occupancy
Assessment via PET
This protocol is a summarized methodology based on the study that informed dose selection

for the clinical trials.

Objective: To determine the degree and duration of central NK1 receptor occupancy after

single oral doses of Orvepitant Maleate.

Subjects: Healthy male volunteers.

Radiotracer: [¹¹C]GR205171, a specific PET ligand for the NK1 receptor.

Procedure: a. A baseline PET scan is performed to measure the initial density of available

NK1 receptors. b. Subjects are administered a single oral dose of Orvepitant Maleate (e.g.,

30 mg or 60 mg) or placebo. c. A second PET scan is performed at a specified time point
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post-dose (e.g., 24 hours). d. Dynamic PET data are acquired over 90-120 minutes following

the injection of [¹¹C]GR205171.

Data Analysis: a. Regions of interest (ROIs) are defined in brain areas with high NK1

receptor density (e.g., striatum, cortex). b. The binding potential (BP_ND) of the radiotracer

is calculated for each ROI at baseline and post-treatment. c. Receptor occupancy (RO) is

calculated using the following formula: RO (%) = 100 * (BP_ND_baseline -

BP_ND_treatment) / BP_ND_baseline

Expected Outcome: Doses of 30-60 mg are expected to show >99% displacement of the

[¹¹C]GR205171 radiotracer, indicating near-complete receptor occupancy.

Protocol 2: Phase II Efficacy and Safety Study in MDD
This protocol is a generalized summary of the design for studies NCT00880048 and

NCT00880399.

Objective: To evaluate the antidepressant efficacy and safety of Orvepitant Maleate (30

mg/day and 60 mg/day) compared to placebo.

Study Design: 6-week, randomized, double-blind, placebo-controlled, fixed-dose, parallel-

group study.

Patient Population: Outpatients aged 18-64 with a primary diagnosis of Major Depressive

Disorder (single episode or recurrent), with a baseline Hamilton Depression Rating Scale

(17-item) score ≥ 22.

Treatment Arms:

Orvepitant Maleate 30 mg, administered orally once daily.

Orvepitant Maleate 60 mg, administered orally once daily.

Placebo, administered orally once daily.

Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at Week 6.

Secondary Efficacy Endpoints:
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Quick Inventory of Depressive Symptomatology (QIDS-SR).

Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.

Response rate (≥50% reduction in HAM-D17 score).

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and

electrocardiograms (ECGs).

Statistical Analysis: The primary endpoint is analyzed using a mixed-model repeated

measures (MMRM) approach to compare the change from baseline in HAM-D17 scores

between each Orvepitant group and the placebo group.

Visualizations
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Orvepitant Mechanism of Action
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Caption: Incomplete vs. Full NK1 Receptor Blockade by Orvepitant.
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Troubleshooting Workflow for In-Vivo Efficacy
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No Antidepressant-like

Effect Observed
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No
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No
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Assess Pharmacokinetics
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Yes

Conclusion:
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with Mixed Clinical Data
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Caption: Troubleshooting workflow for Orvepitant's in-vivo efficacy.
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Dose-Efficacy Relationship Hypothesis

Low Dose (<30mg) High Dose (≥30mg)
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Caption: Orvepitant's Dose, Receptor Occupancy, and Efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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